![molecular formula C19H22N2O3 B4911096 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B4911096.png)
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid
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Overview
Description
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the reaction of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as co-crystallization and purification to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is utilized in studies investigating the biological activity of piperazine derivatives and their potential therapeutic effects.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid include:
- 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(5-3-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDSOTANMHQZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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